2-(hydroxyimino)-N-(4-isopropyl-3-methylphenyl)acetamide
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Overview
Description
2-(hydroxyimino)-N-(4-isopropyl-3-methylphenyl)acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a hydroxyimino group and an acetamide group attached to a 4-isopropyl-3-methylphenyl ring.
Scientific Research Applications
2-(hydroxyimino)-N-(4-isopropyl-3-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxyimino)-N-(4-isopropyl-3-methylphenyl)acetamide typically involves the reaction of 4-isopropyl-3-methylphenylamine with glyoxylic acid, followed by the introduction of a hydroxyimino group. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxyimino)-N-(4-isopropyl-3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate temperature conditions, often in the presence of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-(hydroxyimino)-N-(4-isopropyl-3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in cells.
Comparison with Similar Compounds
Similar Compounds
4-isopropyl-3-methylphenol: Known for its antimicrobial properties, this compound shares a similar phenyl ring structure but lacks the hydroxyimino and acetamide groups.
N-(4-isopropyl-3-methylphenyl)acetamide: This compound is similar but does not contain the hydroxyimino group, which significantly alters its chemical reactivity and biological activity.
Uniqueness
2-(hydroxyimino)-N-(4-isopropyl-3-methylphenyl)acetamide is unique due to the presence of both the hydroxyimino and acetamide groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2E)-2-hydroxyimino-N-(3-methyl-4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)11-5-4-10(6-9(11)3)14-12(15)7-13-16/h4-8,16H,1-3H3,(H,14,15)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUFMKSVWSASOC-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=NO)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=N/O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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